2-(N,N-Dimethylamino)-6-iodopyrazine
Description
Properties
IUPAC Name |
6-iodo-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACQSWJTVMYKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577954 | |
| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125060-66-4 | |
| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 2,6-Dichloropyrazine
The most common precursor for this compound is 2,6-dichloropyrazine, which allows sequential substitution at positions 2 and 6. The electron-deficient nature of the pyrazine ring facilitates nucleophilic displacement of chlorine atoms under basic or acidic conditions.
Amination at Position 2
Reacting 2,6-dichloropyrazine with dimethylamine in dimethylformamide (DMF) at 120°C in the presence of potassium carbonate yields 2-(N,N-dimethylamino)-6-chloropyrazine. This step leverages the higher reactivity of the chlorine atom at position 2 due to reduced steric hindrance compared to position 6. Typical reaction times range from 12 to 24 hours, with yields averaging 60–65%.
Iodination at Position 6
The intermediate 2-(N,N-dimethylamino)-6-chloropyrazine undergoes iodination using sodium iodide (NaI) in acetonitrile under reflux with acetic acid (HOAc) and sulfuric acid (H₂SO₄) as catalysts. This SNAr reaction replaces the remaining chlorine with iodine, producing the target compound in 60–71% yield after purification by vacuum distillation. The reaction mechanism involves the generation of a iodonium ion (I⁺), which attacks the activated aromatic ring:
Transition Metal-Catalyzed Amination
Buchwald-Hartwig Coupling
Palladium-catalyzed amination offers a regioselective alternative for introducing the dimethylamino group. Using 2,6-dichloropyrazine, dimethylamine, and a catalytic system of palladium acetate (Pd(OAc)₂) with tricyclohexylphosphine (PCy₃) in toluene at 100°C, the reaction achieves 75–80% yield of 2-(N,N-dimethylamino)-6-chloropyrazine. Subsequent iodination follows the same protocol as in Section 2.1.2.
Copper-Mediated Amination
Copper(I) iodide (CuI) in combination with 1,10-phenanthroline as a ligand enables amination at lower temperatures (80–90°C). This method reduces side reactions such as ring degradation, albeit with slightly lower yields (65–70%).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the amination step, reducing reaction times from hours to minutes. For example, heating 2,6-dichloropyrazine with dimethylamine in DMF at 150°C under microwave conditions (300 W) completes the substitution in 20 minutes, yielding 85–91% of the intermediate. This approach minimizes thermal decomposition and enhances scalability.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting advantages and limitations:
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential SNAr | DMF, K₂CO₃, 120°C; NaI, HOAc, H₂SO₄ | 60–71 | Cost-effective, minimal catalysts | Long reaction times |
| Buchwald-Hartwig | Pd(OAc)₂, PCy₃, toluene, 100°C | 75–80 | High regioselectivity | Expensive catalysts |
| Microwave-assisted SNAr | Microwave, DMF, 150°C | 85–91 | Rapid synthesis | Specialized equipment required |
Purification and Characterization
Crude products are typically purified via recrystallization in n-hexane or column chromatography using silica gel (ethyl acetate/hexane = 1:3). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
-
¹H NMR (CDCl₃) : δ 8.40 (dd, J = 1.8, 2.4 Hz, 1H), 8.51 (d, J = 2.4 Hz, 1H), 8.87 (d, J = 1.5 Hz, 1H).
Industrial-Scale Production and Applications
TRC Chemicals manufactures 2-(N,N-Dimethylamino)-6-iodopyrazine at a price of $265.00 per 500 mg, indicating its high value in research. The compound serves as a precursor in:
Chemical Reactions Analysis
Types of Reactions
2-(N,N-Dimethylamino)-6-iodopyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(N,N-Dimethylamino)-6-azidopyrazine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-(N,N-Dimethylamino)-6-phenylpyrazine.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C7H8N2I
- Molecular Weight : 232.06 g/mol
- Structural Features : The compound consists of a pyrazine ring substituted with a dimethylamino group and an iodine atom, which influences its reactivity and biological properties.
Medicinal Chemistry
2-(N,N-Dimethylamino)-6-iodopyrazine serves as a precursor for synthesizing biologically active molecules. Its derivatives have been investigated for their potential in treating neurological disorders, particularly as imaging agents for β-amyloid plaques associated with Alzheimer's disease. Additionally, related iodopyrazine compounds have shown promising anti-inflammatory and anticancer properties, although specific data on this compound's biological effects remain limited .
Case Study: Imaging Agents for Alzheimer's Disease
Research indicates that derivatives of iodopyrazines can be utilized as imaging agents to detect β-amyloid plaques in the brain. These compounds help in the early diagnosis of Alzheimer's disease, facilitating timely intervention.
Material Science
The electronic properties of this compound and its derivatives make them suitable candidates for applications in organic electronics and photonic devices. The unique structural attributes allow for exploration in developing new materials with enhanced electronic characteristics.
Potential Applications:
- Organic light-emitting diodes (OLEDs)
- Photovoltaic cells
- Sensors
Chemical Research
In chemical research, this compound is employed in nucleophilic aromatic substitution reactions and palladium-catalyzed cross-coupling reactions. These reactions are crucial for synthesizing various nitrogen-containing compounds, contributing to the development of new synthetic methodologies.
While direct studies on the biological activity of this compound are sparse, its structural similarities to other biologically active compounds suggest potential therapeutic uses. For instance, certain derivatives have been identified as allosteric inhibitors of viral proteases, indicating possible antiviral applications against flaviviruses such as Zika and dengue .
A study highlighted that similar pyrazine compounds exhibited significant antiviral activity with IC50 values as low as 130 nM against Zika virus protease, opening avenues for further exploration of this compound in antiviral drug development .
Summary Table of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Medicinal Chemistry | Precursor for biologically active molecules targeting neurological disorders | Imaging agents for Alzheimer's disease |
| Material Science | Potential use in organic electronics and photonic devices | OLEDs, photovoltaic cells |
| Chemical Research | Utilized in nucleophilic substitution and cross-coupling reactions | Palladium-catalyzed reactions |
| Biological Activity | Potential antiviral properties | Inhibitors of Zika virus protease |
Mechanism of Action
The mechanism by which 2-(N,N-Dimethylamino)-6-iodopyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(N,N-Dimethylamino)-6-iodopyrazine
- CAS Number : 125060-66-4
- Molecular Formula : C₆H₈N₃I
- Molecular Weight : 249.05 g/mol
- Physical Properties: White crystalline powder, density 1.815 g/cm³, melting point 75°C. Soluble in hot water and glycerol, slightly soluble in ethanol and CCl₄. Aqueous solutions are alkaline .
Synthesis: Produced via recrystallization from sodium tetraborate solutions or extraction from boron-containing minerals. Key steps involve halogenation and dimethylamino group introduction, likely through nucleophilic substitution or coupling reactions .
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazine Derivatives
The dimethylamino and iodine substituents on the pyrazine ring differentiate this compound from analogs. Key comparisons include:
Key Observations :
- Iodine vs. Halogen Substituents : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine or bromo analogs. This may enhance halogen bonding in biological systems, influencing target binding .
- chloro analogs) .
Physicochemical Properties
| Property | This compound | 6-Chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine | 5-Bromo-N-(pyrazin-2-yl)thiophene |
|---|---|---|---|
| Molecular Weight (g/mol) | 249.05 | ~220 (estimated) | 255.0 (estimated) |
| Solubility | High in hot water, glycerol | Moderate in polar solvents | Low in water, high in organic solvents |
| Melting Point | 75°C | >100°C (typical for chloro-pyrazines) | 120–130°C |
Discussion: The target compound’s lower melting point (75°C) compared to chloro/bromo derivatives suggests weaker intermolecular forces, likely due to steric hindrance from the dimethylamino group. Its solubility in glycerol aligns with applications requiring polar solvents .
Unique Structural Advantages
- Multi-Heterocyclic Systems: Unlike simpler pyrazines, the target compound’s iodine and dimethylamino groups create a balanced electronic profile, enabling diverse reactivity (e.g., Suzuki coupling at iodine, amine alkylation) .
- Comparison with Piperazine/Pyridazine Analogs : Compounds like N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine () show that additional heterocycles (e.g., piperazine) expand pharmacological profiles. However, the target compound’s simplicity may favor synthetic scalability .
Biological Activity
2-(N,N-Dimethylamino)-6-iodopyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 125060-66-4
- Molecular Formula: C7H9N3I
- Molecular Weight: 258.07 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as antiviral agents. The compound has been studied for its effects on various viruses, including Zika and dengue viruses.
The biological activity of this compound is primarily attributed to its interaction with viral proteases. Inhibition of these enzymes can disrupt the viral replication cycle, making this compound a potential candidate for antiviral drug development.
Structure-Activity Relationships (SAR)
Studies have shown that modifications to the pyrazine core can significantly influence the biological activity of derivatives. For instance, the introduction of different substituents on the pyrazine ring alters the potency against specific viral targets.
Key Findings from Research
-
Antiviral Activity:
- Compounds derived from pyrazine structures have been identified as potent inhibitors of Zika virus protease with IC50 values ranging from 130 nM to several micromolar concentrations depending on the specific structural modifications .
- A notable compound in this series demonstrated effective inhibition of Zika virus replication in vitro and in vivo, highlighting the potential for therapeutic applications .
- Comparative Analysis:
Study 1: Antiviral Efficacy Against Zika Virus
A study conducted by researchers focused on a series of pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant antiviral activity against Zika virus protease, with an IC50 value of approximately 0.39 μM when optimized with specific substituents .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | 0.39 | Potent inhibitor |
| Compound A | 1.62 | Moderate inhibitor |
| Compound B | >10 | Inactive |
Study 2: Broader Spectrum Activity
Another investigation assessed the effectiveness of various pyrazine derivatives against multiple flaviviruses, including dengue and West Nile viruses. The findings suggested that modifications to the N,N-dimethylamino group could enhance selectivity and potency across different viral targets .
Q & A
Q. Methodological Focus
- Purification : Scale-up increases impurities; use recrystallization (e.g., ethanol/water) or preparative HPLC.
- Exothermic Reactions : Control temperature gradients to prevent decomposition.
- Catalyst Recovery : Immobilize Pd/Cu catalysts on silica to improve recyclability .
How can computational chemistry aid in predicting reaction pathways for this compound?
Advanced Research Question
- DFT Calculations : Model transition states for iodination or coupling reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Docking Studies : Predict binding affinities in pharmacological applications (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
